N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
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Overview
Description
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a compound characterized by its complex structure, incorporating a quinoline ring, thiadiazole, and benzamide moieties. This compound exhibits significant potential in various fields, including medicinal chemistry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available starting materials, including quinoline derivatives, thiadiazole, and benzoyl chloride.
Reaction Sequence: : The preparation involves multiple steps:
Step 1: : Formation of the quinoline derivative through a cyclization reaction.
Step 2: : Introduction of the thiadiazole moiety via a thiol-ene reaction.
Step 3: : Coupling with benzoyl chloride to form the final benzamide compound.
Reaction Conditions: : These reactions generally require controlled temperature conditions, specific solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the processes.
Industrial Production Methods
While specific industrial production methods may vary, they generally involve large-scale adaptations of the laboratory synthesis, emphasizing yield optimization, cost efficiency, and purity. Techniques such as continuous flow synthesis could be employed to increase efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the quinoline ring, leading to various oxidized derivatives.
Reduction: : Reduction reactions primarily affect the carbonyl groups, converting them into alcohols or hydrocarbons.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, altering the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: : Conditions vary depending on the desired substitution but often involve reagents like alkyl halides or sulfonyl chlorides in the presence of bases.
Major Products Formed
Oxidation: : Quinoline N-oxide derivatives.
Reduction: : Alcohols and alkanes.
Substitution: : Varied functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
The compound serves as a key intermediate in the synthesis of more complex molecules, potentially leading to new materials with specialized functions.
Biology and Medicine
Antimicrobial Agents: : Studies suggest potential antimicrobial activity, making it a candidate for developing new antibiotics.
Anticancer Research: : Its ability to inhibit certain enzymes and pathways could be harnessed for anticancer drug development.
Industry
Chemical Sensors: : The compound's reactivity makes it suitable for use in chemical sensors and detection systems.
Catalysis: : It may act as a catalyst in certain organic reactions due to its unique functional groups.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets such as enzymes, receptors, or DNA. For instance, its quinoline moiety can intercalate into DNA, disrupting replication processes, while the thiadiazole group may inhibit specific enzymatic activities by binding to active sites.
Comparison with Similar Compounds
When compared with structurally similar compounds, such as other quinoline derivatives or thiadiazole-containing molecules, N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide stands out due to its multifunctional groups that provide diverse reactivity and biological activity.
Similar Compounds
Quinoline derivatives like chloroquine
Thiadiazole-containing molecules such as 2-aminothiadiazole
Benzamide derivatives like sulpiride
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-14-9-10-17(12-15(14)2)20(28)23-21-24-25-22(30-21)29-13-19(27)26-11-5-7-16-6-3-4-8-18(16)26/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3,(H,23,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZBSRCVSFCLNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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